molecular formula C10H14BrN3OS2 B279720 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide

Katalognummer B279720
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: YGGXGKUMKHZWTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide, also known as BE-2-thienyl hydrazide, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Wirkmechanismus

The mechanism of action of 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide is not fully understood. However, it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting potential anti-inflammatory activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide is its potential as a novel anti-cancer agent. Its unique structure and potential biological activity make it a promising candidate for further research. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide. One area of interest is the development of more potent analogs with improved anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Finally, studies are needed to determine the potential toxicity of this compound, as well as its safety and efficacy in animal models.

Synthesemethoden

The synthesis of 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide involves the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and ethylamine. The resulting product is then purified and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide hydrazide has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Eigenschaften

Molekularformel

C10H14BrN3OS2

Molekulargewicht

336.3 g/mol

IUPAC-Name

1-[(4-bromo-5-ethylthiophene-2-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C10H14BrN3OS2/c1-3-7-6(11)5-8(17-7)9(15)13-14-10(16)12-4-2/h5H,3-4H2,1-2H3,(H,13,15)(H2,12,14,16)

InChI-Schlüssel

YGGXGKUMKHZWTP-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br

Kanonische SMILES

CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.